molecular formula C20H12I2 B3430842 1,1'-Binaphthalene, 2,2'-diiodo- CAS No. 86688-07-5

1,1'-Binaphthalene, 2,2'-diiodo-

Cat. No. B3430842
CAS RN: 86688-07-5
M. Wt: 506.1 g/mol
InChI Key: KZSPPDFSBAVQBI-UHFFFAOYSA-N
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Description

1,1’-Binaphthalene, 2,2’-diiodo- is a compound with the molecular formula C20H12I2 . It is a solid that is nearly insoluble in water but soluble in organic solvents .


Synthesis Analysis

The synthesis of 1,1’-Binaphthalene, 2,2’-diiodo- involves a palladium-assisted phosphonation step . Another method involves a tandem Heck reaction with methyl acrylate .


Molecular Structure Analysis

The molecular structure of 1,1’-Binaphthalene, 2,2’-diiodo- is characterized by two naphthalene rings connected at the 1 and 1’ positions, with iodine atoms at the 2 and 2’ positions . The InChI code for this compound is InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15 (13)19 (17)20-16-8-4-2-6-14 (16)10-12-18 (20)22/h1-12H .


Chemical Reactions Analysis

The UV and CD spectra of ®-(+)-2,2‘-diiodo-1,1‘-binaphthalene show an unexpectedly large value of the wavelength splitting between the two main bands, resulting from the exciton coupling of 1 B b transitions .


Physical And Chemical Properties Analysis

1,1’-Binaphthalene, 2,2’-diiodo- has a molecular weight of 506.1 g/mol . It has a XLogP3-AA value of 7.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 505.90285 g/mol . The topological polar surface area of the compound is 0 Ų .

Scientific Research Applications

Synthesis and Material Development

  • Macrocyclic Diazene Switches : A study by Kicková et al. (2012) details the synthesis of a macrocyclic diazene with a binaphthalene unit, showcasing its potential in reversible isomerisation processes under specific irradiation, which could have implications for materials science and molecular engineering (Kicková et al., 2012).

  • Chiral Conjugated Polymers : Song et al. (2006) synthesized chiral conjugated polymers incorporating (R) or (S)-1,1'-binaphthalene, demonstrating their potential for strong blue fluorescence, relevant for optical applications and electronic devices (Song et al., 2006).

  • Atroposelective Synthesis : Zhang et al. (2019) reported a highly atroposelective synthesis of 1,1'-binaphthalene-2,3'-diols using Au-catalysis, highlighting a novel approach for the synthesis of chiral molecules with potential applications in asymmetric catalysis and material science (Zhang et al., 2019).

Analytical and Photophysical Properties

  • Solid State Investigation : Maria et al. (2017) investigated the solid state of BINOL and its derivatives, shedding light on their crystallization behaviors, which is crucial for their use in asymmetric catalysis and the design of chiral materials (Maria et al., 2017).

  • Fluorescence Polymer Sensors : Li et al. (2014) developed (S)-binaphthalene-based polymer sensors for the detection of fluoride ions, showcasing the utility of binaphthalene derivatives in environmental monitoring and analytical chemistry (Li et al., 2014).

Future Directions

The future directions of research on 1,1’-Binaphthalene, 2,2’-diiodo- could involve further exploration of its UV and CD spectra, as well as its potential applications in various chemical reactions .

properties

IUPAC Name

2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPPDFSBAVQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456422
Record name 1,1'-Binaphthalene, 2,2'-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86688-07-5, 76905-80-1
Record name (1S)-2,2′-Diiodo-1,1′-binaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86688-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Binaphthalene, 2,2'-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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